molecular formula C24H32N2O B11128468 2-[(4-tert-butylphenoxy)methyl]-1-hexyl-1H-benzimidazole

2-[(4-tert-butylphenoxy)methyl]-1-hexyl-1H-benzimidazole

Cat. No.: B11128468
M. Wt: 364.5 g/mol
InChI Key: UJNWZAVPMJONRE-UHFFFAOYSA-N
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Description

2-[(4-TERT-BUTYLPHENOXY)METHYL]-1-HEXYL-1H-1,3-BENZODIAZOLE is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzodiazole ring, a hexyl chain, and a tert-butylphenoxy group. It is used in various scientific research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-TERT-BUTYLPHENOXY)METHYL]-1-HEXYL-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting with the preparation of the benzodiazole ring. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. The tert-butylphenoxy group is introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the tert-butylphenoxy moiety.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations. Purification steps, including crystallization and chromatography, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[(4-TERT-BUTYLPHENOXY)METHYL]-1-HEXYL-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substituting agents: Halides, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[(4-TERT-BUTYLPHENOXY)METHYL]-1-HEXYL-1H-1,3-BENZODIAZOLE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-TERT-BUTYLPHENOXY)METHYL]-1-HEXYL-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(4-tert-butylphenoxy)acetate: Shares the tert-butylphenoxy group but differs in the rest of the structure.

    2-tert-Butyl-4-methylphenol: Contains the tert-butyl group but lacks the benzodiazole ring.

Uniqueness

2-[(4-TERT-BUTYLPHENOXY)METHYL]-1-HEXYL-1H-1,3-BENZODIAZOLE is unique due to its combination of a benzodiazole ring, a hexyl chain, and a tert-butylphenoxy group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.

Properties

Molecular Formula

C24H32N2O

Molecular Weight

364.5 g/mol

IUPAC Name

2-[(4-tert-butylphenoxy)methyl]-1-hexylbenzimidazole

InChI

InChI=1S/C24H32N2O/c1-5-6-7-10-17-26-22-12-9-8-11-21(22)25-23(26)18-27-20-15-13-19(14-16-20)24(2,3)4/h8-9,11-16H,5-7,10,17-18H2,1-4H3

InChI Key

UJNWZAVPMJONRE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1C2=CC=CC=C2N=C1COC3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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